Echinulin
Echinulin
Echinulin is an indole alkaloid with formula C29H39N3O2. It is a fungal metabolite found in several Aspergillus species. It has a role as an Aspergillus metabolite, a marine metabolite and a plant metabolite. It is a member of indoles, a member of 2,5-diketopiperazines, an olefinic compound and an indole alkaloid.
Echinulin is a natural product found in Erythrophleum fordii, Aspergillus amstelodami, and other organisms with data available.
Echinulin is a natural product found in Erythrophleum fordii, Aspergillus amstelodami, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
1859-87-6
VCID:
VC21255086
InChI:
InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1
SMILES:
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C
Molecular Formula:
C29H39N3O2
Molecular Weight:
461.6 g/mol
Echinulin
CAS No.: 1859-87-6
Cat. No.: VC21255086
Molecular Formula: C29H39N3O2
Molecular Weight: 461.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Echinulin is an indole alkaloid with formula C29H39N3O2. It is a fungal metabolite found in several Aspergillus species. It has a role as an Aspergillus metabolite, a marine metabolite and a plant metabolite. It is a member of indoles, a member of 2,5-diketopiperazines, an olefinic compound and an indole alkaloid. Echinulin is a natural product found in Erythrophleum fordii, Aspergillus amstelodami, and other organisms with data available. |
|---|---|
| CAS No. | 1859-87-6 |
| Molecular Formula | C29H39N3O2 |
| Molecular Weight | 461.6 g/mol |
| IUPAC Name | (3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
| Standard InChI | InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 |
| Standard InChI Key | DIKMWTRJIZQJMY-CYFREDJKSA-N |
| Isomeric SMILES | C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C |
| SMILES | CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C |
| Canonical SMILES | CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C |
| Appearance | Powder |
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